Latrunculol A

CAS No.:

Cat. No.: VC1954607

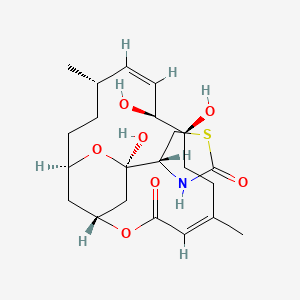

Molecular Formula: C22H33NO7S

Molecular Weight: 455.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H33NO7S |

|---|---|

| Molecular Weight | 455.6 g/mol |

| IUPAC Name | (4R)-4-[(1R,4Z,8S,9S,10Z,12S,15R,17R)-8,9,17-trihydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,10-dien-17-yl]-1,3-thiazolidin-2-one |

| Standard InChI | InChI=1S/C22H33NO7S/c1-13-3-6-15-10-16(11-22(28,30-15)19-12-31-21(27)23-19)29-20(26)9-14(2)5-8-18(25)17(24)7-4-13/h4,7,9,13,15-19,24-25,28H,3,5-6,8,10-12H2,1-2H3,(H,23,27)/b7-4-,14-9-/t13-,15+,16+,17-,18-,19-,22+/m0/s1 |

| Standard InChI Key | JIGPCDTWTJZFFF-HKBWBMOLSA-N |

| Isomeric SMILES | C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC[C@@H]([C@H](/C=C1)O)O)/C |

| Canonical SMILES | CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(C(C=C1)O)O)C |

Introduction

Chemical Structure and Characterization

Latrunculol A is structurally related to Latrunculin A but possesses distinct modifications to the macrocyclic ring. It belongs to the Type 1a framework of latrunculin derivatives, which is characterized by a specific skeletal arrangement within the molecular architecture . The structural elucidation of Latrunculol A was accomplished through comprehensive 1D and 2D NMR analysis, along with the application of Density Functional Theory (DFT) calculations to confirm stereochemical assignments .

The confirmation of Latrunculol A's structure was further supported by the preparation of an acetonide derivative (referred to as compound 7a in the literature), which provided additional structural insights through comparative spectroscopic analysis .

Source and Isolation

Natural Sources

Latrunculol A was isolated from the marine sponge Cacospongia mycofijiensis collected from Fijian waters. This differs from the originally described latrunculin compounds, which were primarily isolated from the Red Sea sponge Negombata magnifica . The identification of latrunculin analogs in geographically distinct marine organisms suggests a broader ecological and evolutionary significance of these compounds in marine ecosystems.

Isolation and Purification

The isolation of Latrunculol A was part of a comprehensive study examining a large Fijian sample of C. mycofijiensis (collected in 2000, sample # 00100-I and -II, 1.9 kg and 0.6 kg) . The extraction method involved dichloromethane extraction followed by purification using reversed-phase HPLC. This process yielded Latrunculol A along with seven other compounds: Latrunculin A, Latrunculin B, Latrunculol B, 18-epi-Latrunculol A, Latrunculol C, Latrunculone A, and Latrunculone B .

The isolation of these compounds, including Latrunculol A, was valuable to researchers as they represented structurally diverse analogs with highly modified macrocyclic rings, allowing for expanded structure-activity relationship studies within this compound class.

Biological Activity and Mechanisms of Action

Cytotoxicity

Latrunculol A has demonstrated significant cytotoxic activity against both murine and human cancer cell lines. Testing revealed that Latrunculol A exhibits cytotoxicity with IC₅₀ values ranging from 0.5 to 10 μM, indicating its potential relevance for cancer research . This activity appears comparable to that of other members of the latrunculin family that have been studied more extensively.

Synthesis and Chemical Modifications

Derivatives and Modifications

One documented derivative of Latrunculol A is its acetonide derivative (compound 7a), which was prepared to assist in structure elucidation . This process demonstrates the potential for creating semi-synthetic derivatives of Latrunculol A for further study.

The successful modifications of related latrunculin compounds suggest that similar approaches could be applied to Latrunculol A to potentially enhance its properties or mitigate unwanted effects. For example, modifications to improve selectivity, reduce general cytotoxicity, or enhance pharmacokinetic properties could increase the therapeutic potential of Latrunculol A-derived compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume